molecular formula C20H17Br2NO4 B10875878 ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate

Katalognummer: B10875878
Molekulargewicht: 495.2 g/mol
InChI-Schlüssel: XXYNOJGGKNGRDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and potential therapeutic applications. This particular compound is characterized by the presence of bromine atoms and an acetyloxy group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Acetylation: The brominated intermediate is then acetylated using acetic anhydride and a catalyst such as pyridine to introduce the acetyloxy group.

    Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The acetyloxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

    Acetylation: Acetic anhydride and pyridine.

    Esterification: Ethanol and sulfuric acid.

    Oxidation: Potassium permanganate.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or dehalogenated products.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and acetyloxy group play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of an indole ring.

    Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a thiazolopyrimidine ring, showing different biological activities.

    Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Another thiazolopyrimidine derivative with distinct properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and an acetyloxy group, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H17Br2NO4

Molekulargewicht

495.2 g/mol

IUPAC-Name

ethyl 5-acetyloxy-6-bromo-1-(4-bromophenyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H17Br2NO4/c1-4-26-20(25)19-11(2)23(14-7-5-13(21)6-8-14)17-10-16(22)18(9-15(17)19)27-12(3)24/h5-10H,4H2,1-3H3

InChI-Schlüssel

XXYNOJGGKNGRDP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.